N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-15-13-16(2)21(17(3)14-15)23-26-27-24(29-23)25-22(28)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOKRQVSEBRFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide precursors. For 5-mesityl substitution, 2,4,6-trimethylbenzoic acid is reacted with thiosemicarbazide under acidic conditions:
Procedure :
- Thiosemicarbazide (1.0 eq) and 2,4,6-trimethylbenzoic acid (1.0 eq) are heated in polyphosphate ester (PPE) at 100°C for 4–6 hours.
- Cyclodehydration forms 5-mesityl-1,3,4-thiadiazol-2-amine (Intermediate A).
- Yield: 75–85% (optimized via microwave-assisted synthesis at 600 W for 5 minutes).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–6 h (conventional), 5 min (MW) | |
| Yield | 75–85% | |
| Purification | Column chromatography (EtOAc/Hexane) |
Alternative Synthetic Routes
One-Pot Thiadiazole-Amine Synthesis
A streamlined protocol combines cyclization and amidation in one pot:
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times significantly:
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Conventional Cyclization + EDCl/HOBt | High purity, scalable | Long reaction time (28+ h) | 65–70% |
| One-Pot Synthesis | Fewer purification steps | Lower yield | 60–65% |
| Microwave-Assisted | Rapid (20 min total) | Specialized equipment needed | 70–75% |
Critical Reaction Parameters
Solvent Selection
Catalysts and Reagents
- PPE : Enhances cyclization efficiency vs. H₂SO₄ or POCl₃.
- Pd(PPh₃)₄ : Optimal for Suzuki coupling of sterically hindered substrates.
Purification and Characterization
Chromatography
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the mesityl group.
Reduction: Saturated heterocyclic derivatives.
Substitution: Halogenated biphenyl or thiadiazole derivatives, amine or thiol-substituted products.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are noted for their antimicrobial properties. Research indicates that compounds similar to N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibit significant inhibitory effects against various bacterial strains. For example, certain derivatives demonstrated lower effective concentrations against Xanthomonas species compared to traditional agents like thiodiazole copper .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Pathogen | EC50 (µg/ml) | Comparison Agent |
|---|---|---|---|
| 5k | Xanthomonas axonopodis | 22 | Thiodiazole Copper |
| 5k | Xanthomonas oryzae | 15 | Thiodiazole Copper |
Anticancer Activity
The anticancer potential of thiadiazole derivatives is also notable. Studies have shown that certain compounds can inhibit the growth of cancer cell lines significantly. For instance, derivatives were tested against the MCF7 breast cancer cell line, revealing promising cytotoxic effects . The mechanism often involves interaction with specific cellular targets that lead to apoptosis in cancer cells.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound d6 | MCF7 | 10 | Induces apoptosis |
| Compound d7 | NCI-H226 | 15 | Cell cycle arrest |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
- A study published in Frontiers in Chemistry highlighted the synthesis of various carboxamide derivatives with significant antibacterial activity against plant pathogens .
- Another research article detailed a series of synthesized thiadiazole compounds that were evaluated for their antioxidant properties alongside anticancer activities against multiple human cancer cell lines .
Mechanism of Action
The mechanism by which N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The pathways involved often include key signaling cascades like the JAK/STAT pathway.
Comparison with Similar Compounds
Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds share the thiadiazole moiety but differ in their substituents, leading to different biological activities.
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: Similar in structure but with different functional groups, affecting their reactivity and applications.
Uniqueness
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a mesityl group and a biphenyl carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a biphenyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Research indicates that compounds containing thiadiazole derivatives exhibit various mechanisms of action:
- Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : These compounds often demonstrate significant antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential enzymes.
- Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
| Activity | Mechanism | IC50/EC50 Values |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of cell proliferation | IC50 values range from 2.76 µM to 9.27 µM against various cancer cell lines |
| Antimicrobial | Disruption of cell membranes; enzyme inhibition | Varies by organism |
| Anti-inflammatory | Inhibition of cytokine production | Not specified |
Case Studies
Several studies have investigated the biological effects of similar thiadiazole compounds:
- Anticancer Studies : A study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines (HeLa, A-549) with IC50 values less than 10 µM .
- Antimicrobial Research : Another research effort evaluated the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .
- Anti-inflammatory Effects : Research indicated that thiadiazole compounds could reduce inflammation markers in animal models, suggesting potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and what critical reaction parameters influence yield?
- Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the thiadiazole core followed by coupling with the biphenyl-carboxamide moiety. Key steps include nucleophilic substitution and carboxamide bond formation. Critical parameters include:
- Temperature : Controlled heating (e.g., reflux) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
Yield optimization requires purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.2 ppm (biphenyl aromatic protons) and δ 2.0–2.5 ppm (mesityl methyl groups) .
- ¹³C NMR : Carboxamide carbonyl signal at ~170 ppm .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 428.5 g/mol for related compounds) .
- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and thiadiazole (1450–1500 cm⁻¹) groups .
Q. What are the primary challenges in achieving high purity during synthesis, and how can they be mitigated?
- Answer : Common challenges include:
- Byproduct formation : Minimized via slow reagent addition and inert atmosphere .
- Solvent residues : Reduced using high-vacuum drying .
- Isomeric impurities : Resolved via preparative HPLC or gradient elution in chromatography .
Advanced Research Questions
Q. How do structural modifications to the thiadiazole or biphenyl moieties influence biological activity, based on SAR studies?
- Answer :
- Thiadiazole modifications :
- Substitution with sulfonyl groups (e.g., -SO₂-) enhances enzyme inhibition (e.g., kinase targets) .
- Bulky substituents (e.g., mesityl) improve metabolic stability .
- Biphenyl modifications :
- Electron-withdrawing groups (e.g., -F, -CF₃) on the biphenyl ring increase binding affinity to hydrophobic enzyme pockets .
Table 1 summarizes substituent effects:
| Substituent Position | Group | Biological Activity Trend | Source |
|---|---|---|---|
| Thiadiazole-5 | Mesityl | ↑ Stability, ↓ solubility | |
| Biphenyl-4' | -OCH₃ | ↑ Anticancer activity |
Q. What strategies are employed to resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies (e.g., varying IC₅₀ values) arise from:
- Assay conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) .
- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC .
- Target selectivity : Use isoform-specific inhibitors as controls to validate target engagement .
Q. What computational or experimental methods are used to elucidate the compound's mechanism of action with target enzymes/receptors?
- Answer :
- Molecular docking : Predict binding modes to kinases or GPCRs using AutoDock/Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ/Kₐ) for enzyme-inhibitor interactions .
- Knockdown assays : CRISPR/Cas9 gene editing to confirm target dependency in cellular models .
Q. How can researchers optimize the compound's stability under physiological conditions for in vivo studies?
- Answer :
- pH stability : Test degradation in buffers (pH 2–8) and identify susceptible bonds (e.g., amide hydrolysis) .
- Plasma stability : Incubate with mouse/human plasma and analyze via LC-MS .
- Prodrug strategies : Introduce ester groups to enhance solubility and hydrolyze in vivo .
Q. What in vitro models are appropriate for preliminary evaluation of anticancer activity, and how should IC₅₀ discrepancies be interpreted?
- Answer :
- Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for broad activity screening .
- 3D spheroid models : Better predict in vivo efficacy compared to monolayer cultures .
- IC₅₀ variability : Attribute to differences in cell doubling time, assay duration, or mitochondrial activity dye sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
